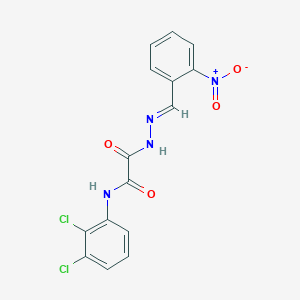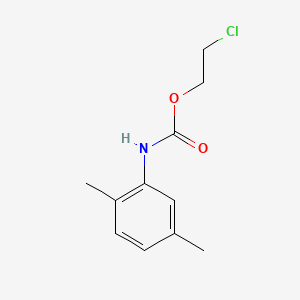
(4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylbenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C₂₆H₂₄BrP and a molecular weight of 447.36 g/mol . It is commonly used as a Wittig reagent in organic synthesis, which is a method for the preparation of alkenes from aldehydes and ketones . The compound is characterized by its crystalline structure and has a melting point of 268-270°C .
準備方法
Synthetic Routes and Reaction Conditions
(4-Methylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction typically involves the following steps :
- Dissolving triphenylphosphine in toluene.
- Adding 4-methylbenzyl bromide dropwise to the solution with ice-cooling.
- Stirring the mixture at room temperature for 2 hours.
- Filtering the formed solid and washing it with toluene and dry petroleum ether to remove unreacted triphenylphosphine.
Industrial Production Methods
Industrial production methods for (4-Methylbenzyl)triphenylphosphonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, addition rates, and purification processes .
化学反応の分析
Types of Reactions
(4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is used in the Wittig reaction to form alkenes from aldehydes and ketones .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, base (e.g., sodium hydride or potassium tert-butoxide).
Major Products
The major products formed from the reactions involving (4-Methylbenzyl)triphenylphosphonium bromide are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
科学的研究の応用
(4-Methylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research :
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the study of biological pathways involving phosphonium compounds.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-Methylbenzyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This intermediate reacts with aldehydes or ketones to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct . The molecular targets and pathways involved are primarily related to the reactivity of the phosphonium ylide with carbonyl compounds .
類似化合物との比較
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium bromide
- (4-Fluorobenzyl)triphenylphosphonium bromide
- (4-Bromobenzyl)triphenylphosphonium bromide
Uniqueness
(4-Methylbenzyl)triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects .
特性
分子式 |
C26H25BrP+ |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
(4-methylphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChIキー |
CEEKCHGNKYVTTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)



![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)









